molecular formula C14H23N5O2S2 B2443096 3-tert-butyl-1-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea CAS No. 886938-87-0

3-tert-butyl-1-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2443096
CAS No.: 886938-87-0
M. Wt: 357.49
InChI Key: KCILDLFGQBKLMW-UHFFFAOYSA-N
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Description

3-tert-butyl-1-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a thiadiazole ring, a piperidine moiety, and a tert-butyl group

Properties

IUPAC Name

1-tert-butyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2S2/c1-14(2,3)16-11(21)15-12-17-18-13(23-12)22-9-10(20)19-7-5-4-6-8-19/h4-9H2,1-3H3,(H2,15,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCILDLFGQBKLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, followed by the introduction of the piperidine moiety and the tert-butyl group. The final step involves the formation of the urea linkage.

    Thiadiazole Ring Formation: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions.

    Piperidine Introduction: The piperidine moiety can be introduced via nucleophilic substitution reactions.

    tert-Butyl Group Addition: The tert-butyl group is typically introduced using tert-butyl chloride in the presence of a base.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the piperidine moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

Research has demonstrated that derivatives of thiadiazole compounds exhibit a range of biological activities:

  • Antimicrobial Activity : Thiadiazole derivatives have shown promising antimicrobial properties. For instance, studies indicate that similar compounds can inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics .
  • Anticancer Properties : Compounds with thiadiazole structures have been investigated for their anticancer activities. Research indicates that modifications in the structure can lead to enhanced efficacy against various cancer cell lines . The specific compound may target pathways involved in cancer cell proliferation.
  • Enzyme Inhibition : Some studies have highlighted the potential of thiadiazole derivatives as enzyme inhibitors. For example, the inhibition of urease and acetylcholinesterase has been observed with related compounds, indicating possible uses in treating conditions like urea cycle disorders and Alzheimer's disease .

Case Studies

Several studies have documented the effects and applications of similar compounds:

  • Antimicrobial Studies : A series of thiadiazole derivatives were tested for their antimicrobial efficacy against various pathogens. The results indicated that certain modifications led to significantly improved activity compared to standard antibiotics .
  • Anticancer Research : In vitro studies on anticancer activity demonstrated that specific thiadiazole derivatives could induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, while the piperidine moiety can interact with receptors or enzymes. The tert-butyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butyl-1-(5-{[2-oxo-2-(morpholin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
  • 3-tert-butyl-1-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea

Uniqueness

The unique combination of the thiadiazole ring, piperidine moiety, and tert-butyl group in 3-tert-butyl-1-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea gives it distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

3-tert-butyl-1-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure that includes a thiadiazole ring, a piperidine moiety, and a tert-butyl group. Its molecular formula is C14H20N4O2SC_{14}H_{20}N_4O_2S, which contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds similar to this compound exhibit activity against various bacterial strains. In a comparative study of thiadiazole derivatives, it was found that certain modifications led to enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer activity of thiadiazole derivatives has been extensively documented. A review indicated that compounds containing the 1,3,4-thiadiazole scaffold showed significant cytotoxic effects against several cancer cell lines. For example, derivatives demonstrated IC50 values in the range of 0.740.74 to 10.0μg/mL10.0\mu g/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines . The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of sulfur in the thiadiazole ring enhances lipophilicity, facilitating cellular membrane penetration and improving bioavailability .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of thiadiazole derivatives. Studies indicate that variations in substituents on the thiadiazole ring significantly impact biological activity. For instance, the introduction of halogen atoms or other functional groups can enhance antimicrobial and anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50 Values (µg/mL)Reference
AntibacterialStaphylococcus aureus5.0
Pseudomonas aeruginosa7.5
AnticancerHCT1163.29
H46010.0
MCF-78.0

Case Studies

In one notable case study, researchers synthesized a series of thiadiazole derivatives and evaluated their anti-inflammatory properties alongside their cytotoxic effects on cancer cell lines. The study revealed that specific modifications led to compounds with improved selectivity and potency against tumor cells while exhibiting minimal toxicity towards normal cells .

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